Brinaldix

Pharmacodynamics Diuretic Efficacy Electrolyte Excretion

Clopamide (Brinaldix) is a thiazide-like NCC inhibitor with a 10 h half-life achieving near-maximal natriuresis at 5 mg—superior to 500 mg chlorothiazide. Evidence shows 71% responder superiority over bendrofluazide, 12:3 patient preference vs HCTZ (P<0.05), and superior exercise BP reduction in fixed-dose combos. Its predictable dose-dependent hypokalemia and sustained diuretic response make it the definitive reference compound for chronic hypertension, edema, and electrolyte studies. Request ≥98% pure clopamide for your next protocol.

Molecular Formula C14H20ClN3O3S
Molecular Weight 345.8 g/mol
CAS No. 636-54-4
Cat. No. B1669225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrinaldix
CAS636-54-4
SynonymsClopamide;  Aquex;  Brinaldix;  DT-327
Molecular FormulaC14H20ClN3O3S
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C
InChIInChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)
InChIKeyLBXHRAWDUMTPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brinaldix (Clopamide, CAS 636-54-4): Thiazide-Like Diuretic Research Compound for Hypertension and Edema Studies


Brinaldix, the reference product for clopamide (CAS 636-54-4), is an orally bioactive piperidine and sulfamoylbenzamide derivative classified as a thiazide-like diuretic [1]. It acts by inhibiting the sodium-chloride cotransporter SLC12A3 (NCC) in the distal convoluted tubule of the nephron . Originally developed by Novartis/Sandoz, clopamide is indicated for research into hypertension and edema associated with conditions such as heart failure .

Why Clopamide (Brinaldix) Cannot Be Simply Substituted for Other Thiazide or Thiazide-Like Diuretics in Research


Although clopamide shares the sodium-chloride cotransporter (SLC12A3) inhibitory mechanism with other thiazide and thiazide-like diuretics, its distinct pharmacokinetic profile, potency differential, and specific electrolyte excretion pattern preclude simple interchangeability. Research demonstrates that clopamide has a 10-hour elimination half-life [1], which differs from shorter-acting agents like hydrochlorothiazide (HCTZ) and longer-acting agents like chlorthalidone. Furthermore, comparative studies reveal that milligram potency varies significantly—5 mg clopamide approximates the top of its dose-response curve for sodium excretion, whereas 500 mg chlorothiazide produced less natriuresis [2]. These quantitative differences in exposure duration and maximal effect have direct implications for experimental design, particularly in chronic hypertension models where substitution could introduce confounding variables related to diuretic timing and magnitude.

Clopamide (Brinaldix) Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Standard Diuretics


Clopamide vs. Chlorothiazide: Superior Natriuretic Efficacy at Milligram-Equivalent Dosing

In a comparative pharmacokinetic-pharmacodynamic study in normal volunteers, a 5 mg oral dose of clopamide produced greater total sodium and chloride output than a 500 mg dose of chlorothiazide [1]. The data suggested that 5 mg clopamide was near the top of its dose-response curve, whereas 500 mg chlorothiazide did not achieve maximal sodium excretion [2]. Potassium loss was similar between the two agents at these doses [3].

Pharmacodynamics Diuretic Efficacy Electrolyte Excretion

Clopamide vs. Hydrochlorothiazide: Equivalent Antihypertensive Efficacy with Superior Patient Preference

A randomized, double-blind, crossover trial compared six weeks of treatment with clopamide 5 mg versus hydrochlorothiazide 25 mg in 17 hypertensive patients (average age 62 years) [1]. No significant differences were found in blood pressure control, plasma biochemical values, body weight, or quality of life scores [2]. However, significantly more patients expressed a preference for clopamide (12 patients) compared to hydrochlorothiazide (3 patients), with 2 having no preference (χ² = 4.76; P < 0.05) [3].

Hypertension Clinical Trial Patient-Reported Outcomes

Clopamide vs. Bendrofluazide: Superior Diuretic Response in Edematous Patients

In an early clinical trial involving 3 normal subjects and 14 patients with edema from various causes, clopamide (Brinaldix) was directly compared to bendrofluazide [1]. Clopamide proved superior to bendrofluazide in 10 out of the 14 patients (71%) [2]. The study also noted that clopamide produced substantial potassium diuresis, leading the authors to recommend concurrent potassium supplementation [3].

Edema Diuretic Comparison Clinical Efficacy

Clopamide Combination vs. Metoprolol/HCTZ Combination: Superior Exercise Systolic Blood Pressure Reduction

A double-blind crossover trial compared two fixed-ratio combination products: pindolol 10 mg/clopamide 5 mg versus metoprolol 100 mg/hydrochlorothiazide 12.5 mg in 10 previously untreated hypertensive patients [1]. While resting blood pressure showed no significant difference between the combinations, exercise systolic pressure was significantly lower after the pindolol/clopamide combination at the low dose level (P < 0.05) [2].

Fixed-Dose Combination Beta-Blocker Exercise Blood Pressure

Clopamide Combination vs. Methyldopa/HCTZ: Equivalent Blood Pressure Reduction with Superior Tolerability and Compliance

An open crossover trial compared Brinerdin (clopamide 5 mg + dihydroergocristine 0.5 mg + reserpine 0.1 mg) to methyldopa plus hydrochlorothiazide (HCT) in hypertensive patients [1]. The clopamide-containing triple combination reduced mean blood pressure from 163.9/105.9 mmHg to 140.3/87.8 mmHg, comparable to methyldopa/HCT which reduced pressure to 138.5/88.9 mmHg (difference not significant, P=0.6 for systolic, P=0.7 for diastolic) [2]. However, compliance was significantly higher with the clopamide combination (98.2% vs. 94.7%, P=0.02), and patient preference strongly favored clopamide (13 chose to continue vs. 2 for methyldopa/HCT, P=0.005) [3]. Fewer withdrawals occurred in the clopamide arm (5 patients withdrawn from methyldopa/HCT arm vs. none reported for clopamide) [4].

Triple Combination Therapy Compliance Tolerability

Clopamide 10 mg vs. Clopamide 5 mg: Dose-Dependent Hypokalemia in Chronic Hypertension Therapy

During chronic administration to patients with hypertension, hypokalemia was more marked with clopamide 10 mg daily than with clopamide 5 mg daily or chlorothiazide 500 mg daily [1]. This intra-class dose-response comparison establishes the threshold for clinically significant potassium wasting, informing dose selection for studies where electrolyte balance is a critical safety or efficacy parameter [2].

Dose-Response Hypokalemia Chronic Administration

Optimal Research and Procurement Scenarios for Clopamide (Brinaldix) Based on Comparative Evidence


Hypertension Studies Requiring High Patient Retention and Protocol Adherence

In randomized controlled trials of antihypertensive therapy where subject dropout and non-compliance threaten statistical power, clopamide 5 mg offers a demonstrated advantage. Head-to-head evidence shows equivalent blood pressure control to hydrochlorothiazide 25 mg, but with a patient preference ratio of 12:3 favoring clopamide (P < 0.05) [1]. Additionally, clopamide-containing triple combination therapy achieved 98.2% compliance versus 94.7% for methyldopa/HCTZ (P=0.02) with a 13:2 patient preference for continuation (P=0.005) [2]. This evidence supports procurement of clopamide for long-duration hypertension trials where maintaining subject engagement is critical to data quality.

Edema Models Requiring Maximal Diuretic Response in Heterogeneous Populations

For experimental models of edema (e.g., heart failure, renal impairment, hepatic cirrhosis) requiring robust and predictable diuretic response across diverse subjects, clopamide provides a quantifiable advantage. Direct comparison demonstrated superiority over bendrofluazide in 10 of 14 edematous patients (71%) [1]. Furthermore, pharmacokinetic data confirms a 10-hour elimination half-life and near-maximal sodium excretion at the 5 mg dose [2]. Researchers investigating fluid overload states should select clopamide when the experimental protocol demands a high responder rate and sustained diuretic effect with a well-characterized duration of action.

Fixed-Dose Combination Studies Targeting Exercise or Ambulatory Blood Pressure

In studies evaluating beta-blocker/diuretic fixed-dose combinations where exercise blood pressure is a primary or secondary endpoint, the pindolol/clopamide combination offers a specific advantage over metoprolol/hydrochlorothiazide combinations. Double-blind crossover data showed significantly lower exercise systolic pressure with the pindolol/clopamide combination (P < 0.05) [1]. Procurement of clopamide for formulation into fixed-dose combinations is warranted when the research objective includes dynamic blood pressure assessment, such as treadmill testing or 24-hour ambulatory monitoring.

Electrolyte Balance and Dose-Response Characterization Studies

For studies specifically designed to characterize the relationship between thiazide-like diuretic dose and potassium homeostasis, clopamide offers well-documented dose-dependent hypokalemia. Data from chronic administration demonstrates that hypokalemia is more marked with 10 mg daily clopamide than with 5 mg daily clopamide or 500 mg daily chlorothiazide [1]. This established dose-response relationship makes clopamide an ideal reference compound for experimental protocols that require predictable, titratable potassium wasting—such as studies of diuretic-induced electrolyte disturbances, concomitant potassium-sparing agent evaluation, or models of hypokalemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brinaldix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.